molecular formula C6H5NO3 B1194071 2-[(Z)-2-nitroethenyl]furan CAS No. 699-18-3

2-[(Z)-2-nitroethenyl]furan

Cat. No.: B1194071
CAS No.: 699-18-3
M. Wt: 139.11 g/mol
InChI Key: WVUICGOYGDHVBH-ARJAWSKDSA-N
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Description

2-(2-Nitrovinyl)furan (C₆H₅NO₃) is a nitro-substituted furan derivative characterized by a nitrovinyl group at the 2-position of the furan ring. It is synthesized via condensation of furfural with nitromethane using catalysts like sodium tert-butoxide, which reduces reaction time to 15 minutes compared to traditional methods requiring hours . The compound crystallizes as a yellow solid with a melting point of 68–70°C and exhibits significant sublimation below its melting point, following zero-order kinetics .

Properties

CAS No.

699-18-3

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

2-[(Z)-2-nitroethenyl]furan

InChI

InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3-

InChI Key

WVUICGOYGDHVBH-ARJAWSKDSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C=C[N+](=O)[O-]

Other CAS No.

699-18-3

Pictograms

Corrosive; Irritant

Synonyms

2-(2-nitrovinyl)furan
trans-2-(2-nitrovinyl)furan

Origin of Product

United States

Preparation Methods

Isobutylamine-Catalyzed Synthesis

In a patented industrial process, furfural and nitromethane react in a 1:1 to 1:2.5 molar ratio using isobutylamine (IBA) as catalyst (0.05–0.1 mol per mole of furfural). Critical parameters include:

  • Temperature : 110–130°C under reflux

  • Reaction time : 3–5 hours

  • Agitation : 100–400 rpm

Post-reaction, the mixture is cooled to -15–10°C, yielding crude crystals purified via ethanol recrystallization (4–10 volumes at 40–65°C) with 5–25% activated carbon. Vacuum drying at 20–50°C produces pharmaceutical-grade material (>99% purity). Environmental protection is achieved through water-based absorption traps that capture nitrous gases.

Sodium tert-Butoxide Catalysis

Replacing IBA with sodium tert-butoxide reduces reaction time from 5 hours to 15 minutes at ambient temperature. This alkoxide base enhances reaction efficiency through superior deprotonation of nitromethane:

Furfural+CH3NO2NaOtBu2-(2-Nitrovinyl)furan+H2O\text{Furfural} + \text{CH}_3\text{NO}_2 \xrightarrow{\text{NaOtBu}} \text{2-(2-Nitrovinyl)furan} + \text{H}_2\text{O}

The trans-isomer exclusively crystallizes upon acid quenching (HCl), confirmed by 1H^1\text{H}-NMR peaks at δ 7.45 (vinyl H), 7.55 (furan H), and 6.9 ppm (nitro group).

Reaction Parameter Optimization

Industrial-scale syntheses (6 L reactors) demonstrate the impact of variable conditions on purity (Table 1):

Table 1: Purity Outcomes Under Varied Synthetic Conditions

ParameterRange TestedOptimal ValuePurity Achieved
Furfural:Nitromethane1:1 – 1:2.51:2.399.09%
IBA (ml/mol)1.0 – 2.31.699.7%
Temperature (°C)110 – 14012099.61%
Ethanol Volume (ml/g)4 – 10899.81%

Exceeding 130°C promotes side reactions, while insufficient catalyst (<1.0 ml/mol) extends reaction time without purity gains. Ethanol volumes below 4 ml/g crude product compromise crystal quality, necessitating repeat purification.

Stereochemical Control

The trans-configuration dominates across all methods due to steric hindrance during crystallization. In sodium tert-butoxide-mediated reactions, acid neutralization (pH 4–5) ensures exclusive precipitation of the trans-isomer, as evidenced by:

  • 13C^{13}\text{C}-NMR: 152.1 ppm (nitrovinyl C)

  • Melting point: 74–75°C

No cis-isomer detection via HPLC or NMR has been reported under standard conditions.

Industrial-Scale Purification

Pilot plants employ multi-stage crystallization:

  • Primary purification : 40–65°C ethanol dissolution with activated carbon (10% w/w)

  • Secondary cooling : Gradual chilling (-15°C over 2 h) prevents occluded solvent

  • Vacuum drying : 20–50°C for 1–3.5 h reduces residual ethanol to <0.1%

This protocol yields 2-(2-nitrovinyl)furan with:

  • HPLC purity: 99.7–99.8%

  • Moisture content: <0.05%

  • Heavy metals: <10 ppm

Comparative Analysis of Catalysts

Table 2: Catalyst Performance Metrics

CatalystReaction TimeYield (%)Purity (%)Energy Input (kWh/kg)
Isobutylamine3–5 h82–8599.68.2
NaOtBu0.25 h88–9099.32.1
NaOH5 h75–7898.112.4

Sodium tert-butoxide offers faster kinetics and lower energy consumption but requires stringent moisture control. Isobutylamine remains preferred for large-scale production due to easier handling and lower catalyst costs .

Chemical Reactions Analysis

Reactivity and Mechanisms

The compound exhibits various chemical reactivities due to the presence of the nitro group, which can participate in reduction reactions, leading to the formation of reactive intermediates.

  • Reduction Reactions : The nitro group can be reduced to an amine under specific conditions, which may alter the biological activity of the compound significantly.

Antimicrobial Activity

Research indicates that 2-(2-nitrovinyl)furan demonstrates significant antimicrobial properties against several pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus are notably low, indicating potent antibacterial activity .

Toxicological Studies

Toxicological evaluations reveal that this compound can induce oxidative stress in biological systems:

  • Oxidative Stress : In animal studies, administration of varying doses resulted in increased levels of lipid peroxidation products and decreased antioxidant enzyme activities, suggesting a mechanism of toxicity linked to oxidative damage .

Pharmaceutical Uses

Due to its antimicrobial and antiparasitic properties, 2-(2-nitrovinyl)furan is being investigated for potential therapeutic applications:

  • Antiparasitic Activity : It has shown effectiveness against Trypanosoma cruzi, outperforming traditional treatments like benznidazole in certain assays .

Environmental Impact

The synthesis processes have been designed to minimize environmental contamination by capturing nitrous gases produced during reactions, highlighting an awareness of ecological considerations in chemical manufacturing .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

2-(2-Nitrovinyl)furan exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that it enhances the efficacy of antibiotics by increasing oxidative stress in bacteria, leading to greater bacterial cell death. For instance, it has been shown to potentiate the effects of chloramphenicol and erythromycin against Escherichia coli by promoting the generation of reactive oxygen species .

Case Study: Synergistic Effects with Antibiotics

  • Objective: To evaluate the interaction between 2-(2-nitrovinyl)furan and various antibiotics.
  • Findings: The combination treatment resulted in a significant reduction in bacterial viability compared to antibiotics alone, suggesting that 2-(2-nitrovinyl)furan can enhance antibiotic efficacy through oxidative stress mechanisms .

2. Anticoccidial Activity

Research has demonstrated that 2-(2-Nitrovinyl)furan possesses potent anticoccidial properties, making it useful in veterinary medicine. It has been effective against coccidia in poultry, showing promising results in reducing infection rates .

Case Study: Efficacy in Poultry

  • Study Design: Administered to infected chickens over five days.
  • Results: Significant reduction in mortality and clinical signs of coccidiosis was observed, highlighting its potential as a treatment option for coccidial infections in livestock .

Toxicological Studies

The compound's impact on oxidative stress has also been investigated. In laboratory settings, it was found to decrease levels of reduced glutathione while increasing malondialdehyde levels, indicating lipid peroxidation and cellular damage .

Case Study: Toxicity Assessment in Rats

  • Methodology: Male rats were treated with varying doses of 2-(2-nitrovinyl)furan.
  • Results: A dose-dependent increase in liver enzyme activities was noted, alongside alterations in antioxidant enzyme levels, suggesting potential hepatotoxic effects at higher concentrations .

Summary of Key Findings

ApplicationMechanism of ActionKey Findings
AntimicrobialEnhances oxidative stressPotentiates antibiotics like chloramphenicol
AnticoccidialDirect action on coccidiaEffective in reducing infection rates in poultry
ToxicologicalInduces oxidative stressAlters liver enzyme activities and antioxidant levels

Comparison with Similar Compounds

2-(2-Methyl-2-nitrovinyl)furan

Structural Differences : Incorporates a methyl group on the nitrovinyl moiety, altering steric and electronic properties.
Functional Outcomes :

  • Exhibits ~75% reduction in biofilm formation in S. aureus, significantly higher than Furvina I (~40%) and other analogs .
  • Lower cytotoxicity in mammalian cells compared to 2-(2-nitrovinyl)furan, suggesting improved selectivity .

Furvina I

Structural Differences : A brominated nitrovinylfuran derivative with a bulkier substituent.
Functional Outcomes :

  • Reduced oxidative stress induction compared to 2-(2-nitrovinyl)furan, correlating with lower ROS generation .

2-[(E)-2-Nitrovinyl]-5-phenyl-furan

Structural Differences : A phenyl group at the 5-position of the furan ring enhances aromatic interactions.
Functional Outcomes :

  • Superior anticoccidial activity in QSAR models, attributed to increased lipophilicity and membrane permeability .
  • Limited data on toxicity, though in silico models predict higher hepatotoxicity risk than non-phenyl analogs .

Naphtho[2,1-b]furan Derivatives

Structural Differences : Fused naphthalene-furan systems with extended conjugation.
Functional Outcomes :

  • Potent antifungal activity against C. cucurbitarum (MIC: 2 µg/mL), but poor solubility limits bioavailability .
  • No reported oxidative stress mechanisms, suggesting a distinct mode of action .

Table 2: Toxicity and Physicochemical Properties

Compound Mammalian Toxicity (LD₅₀) Solubility (mg/mL) LogP
2-(2-Nitrovinyl)furan 50 mg/kg (rat) 1.2 (DMSO) 1.5
2-(2-Methyl-2-nitrovinyl)furan >100 mg/kg 0.8 (Water) 2.1
Naphtho[2,1-b]furan Not determined 0.05 (Ethanol) 3.8

Biological Activity

2-(2-Nitrovinyl)furan is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-(2-Nitrovinyl)furan is characterized by a furan ring with a nitrovinyl substituent. The presence of the nitro group is crucial for its biological activity, influencing both pharmacological and toxicological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Research has demonstrated that 2-(2-nitrovinyl)furan exhibits significant bactericidal activity against several pathogenic bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within bacterial cells. This oxidative stress is responsible for cellular damage and eventual cell death .

Case Studies

  • Bactericidal Activity : A study evaluated the time-kill kinetics of 2-(2-nitrovinyl)furan against E. coli. Results indicated a substantial reduction in colony-forming units (CFUs) over time, confirming its potent bactericidal properties .
  • Quorum Sensing Inhibition : Another investigation focused on the compound's ability to interfere with quorum sensing in Staphylococcus aureus. The study revealed that 2-(2-nitrovinyl)furan could inhibit the agr quorum-sensing system, enhancing the efficacy of antibiotics such as fusidic acid against biofilm-associated infections .

Antiparasitic Activity

In addition to its antibacterial properties, 2-(2-nitrovinyl)furan has shown promise as an antiparasitic agent. A patent describes its effectiveness against coccidia, with studies indicating that it can significantly reduce oocyst counts in infected animals. For instance, in trials with Leghorn chickens infected with Eimeria tenella, treatment with 2-(2-nitrovinyl)furan led to a marked decrease in mortality and improved weight gain compared to untreated controls .

Oxidative Stress and Organ Toxicity

Toxicological assessments have highlighted the compound's potential adverse effects on mammalian systems. In a study involving male rats, administration of 2-(2-nitrovinyl)furan resulted in significant alterations in liver and kidney function markers, indicating oxidative damage. Key findings include:

  • Decreased Antioxidant Enzyme Activity : Activities of superoxide dismutase (SOD), catalase, and glutathione peroxidase were significantly reduced.
  • Increased Lipid Peroxidation : Levels of malondialdehyde (MDA), a marker of lipid peroxidation, were elevated in treated rats .

These findings suggest that while 2-(2-nitrovinyl)furan has therapeutic potential, careful consideration must be given to its toxicity profile.

Summary of Biological Activities

Activity Effect Reference
AntibacterialEffective against E. coli, P. aeruginosa, S. aureus
Quorum Sensing InhibitionEnhances antibiotic efficacy against biofilms
AntiparasiticReduces coccidia oocyst counts in chickens
ToxicityInduces oxidative stress and organ damage

Q & A

Q. What are the common synthetic routes for 2-(2-Nitrovinyl)furan, and how can reaction yields be optimized?

  • Methodological Answer : 2-(2-Nitrovinyl)furan is synthesized via condensation reactions between furan derivatives and nitroethylene precursors. For example, 2-(2-Nitrovinyl)phenol reacts with sulfur ylides in a [4+1] cycloaddition to form dihydrobenzofurans, with yields optimized by controlling solvent polarity (e.g., dichloromethane) and temperature (25–40°C) . Catalytic methods, such as using Lewis acids, can enhance regioselectivity and reduce side reactions. Yield optimization also depends on purification techniques like column chromatography or recrystallization .

Q. How is thermogravimetric analysis (TGA) applied to characterize the sublimation properties of 2-(2-Nitrovinyl)furan?

  • Methodological Answer : TGA under isothermal conditions measures mass loss over time to calculate sublimation rates and vapor pressures. For 2-(2-Nitrovinyl)furan, studies show a sublimation enthalpy of ~100 kJ/mol at 25–50°C. Data interpretation uses the Langmuir equation, with validation via comparison to reference compounds like benzoic acid. Cyclodextrin complexation reduces sublimation rates by 40–60%, likely due to steric hindrance .

Q. What spectroscopic techniques are used to confirm the structure of 2-(2-Nitrovinyl)furan?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies key signals: the nitrovinyl group shows a doublet at δ 7.5–8.0 ppm for protons, while the furan ring exhibits peaks at δ 6.5–7.2 ppm. Fourier-transform infrared (FTIR) spectroscopy confirms the nitro group (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and conjugated C=C bonds (1620 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 139 (M⁺) .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of 2-(2-Nitrovinyl)furan against Gram-negative and Gram-positive bacteria?

  • Methodological Answer : The compound induces oxidative stress by generating reactive oxygen species (ROS), damaging bacterial membranes and DNA. In E. coli and S. aureus, ROS levels increase 3–5-fold post-treatment, correlating with disrupted redox homeostasis. Methodologically, ROS detection uses fluorescent probes (e.g., DCFH-DA), while transcriptomic analysis identifies downregulated oxidative stress response genes (e.g., sodA, katG) .

Q. How does cyclodextrin complexation alter the thermal stability and bioavailability of 2-(2-Nitrovinyl)furan?

  • Methodological Answer : β-Cyclodextrin forms inclusion complexes via hydrophobic interactions, increasing thermal stability by 20–30°C (TGA data). Phase-solubility studies (Higuchi model) show a 1:1 stoichiometry, enhancing aqueous solubility by ~50%. Molecular docking simulations predict binding energies of −6.5 to −8.2 kcal/mol, with the nitrovinyl group oriented toward the cyclodextrin cavity .

Q. What are the stereochemical outcomes of [4+1] cycloaddition reactions involving 2-(2-Nitrovinyl)furan derivatives?

  • Methodological Answer : Reactions with sulfur ylides yield trans-dihydrobenzofurans due to suprafacial electron transfer, confirmed by X-ray crystallography. Stereoselectivity is influenced by substituent effects: electron-withdrawing groups on the ylide favor endo transition states (90% diastereomeric excess). Computational studies (DFT at B3LYP/6-31G* level) validate reaction pathways .

Q. How do structural modifications (e.g., methyl substitution) impact the biological and physicochemical properties of 2-(2-Nitrovinyl)furan analogs?

  • Methodological Answer : Methyl substitution at the nitrovinyl position (e.g., 2-(2-Methyl-2-nitrovinyl)furan) reduces antimicrobial efficacy by 30–50% due to steric hindrance. Conversely, polar substituents (e.g., hydroxyl) improve solubility but decrease thermal stability (ΔTₘ = −15°C). Structure-activity relationships (SAR) are quantified via IC₅₀ assays and Hansen solubility parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Z)-2-nitroethenyl]furan
Reactant of Route 2
2-[(Z)-2-nitroethenyl]furan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.